Cas no 122033-75-4 (4-amino-2,3,5-trifluorobenzoic acid)
4-amino-2,3,5-trifluorobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 4-amino-2,3,5-trifluoro- (9CI)
- RLVOSLQIZYMCCT-UHFFFAOYSA-N
- 4-amino-2,3,5-trifluorobenzoic acid
- DB-274570
- Z1216845649
- BENZOIC ACID, 4-AMINO-2,3,5-TRIFLUORO-
- SCHEMBL8377311
- EN300-173665
- 122033-75-4
- AT33474
-
- Inchi: 1S/C7H4F3NO2/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1H,11H2,(H,12,13)
- InChI Key: RLVOSLQIZYMCCT-UHFFFAOYSA-N
- SMILES: FC1C(=C(C(=CC=1C(=O)O)F)N)F
Computed Properties
- Exact Mass: 191.01942
- Monoisotopic Mass: 191.01941286g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- PSA: 63.32
4-amino-2,3,5-trifluorobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1680288-100mg |
4-Amino-2,3,5-trifluorobenzoic acid |
122033-75-4 | 98% | 100mg |
¥1120.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1680288-250mg |
4-Amino-2,3,5-trifluorobenzoic acid |
122033-75-4 | 98% | 250mg |
¥1905.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1680288-1g |
4-Amino-2,3,5-trifluorobenzoic acid |
122033-75-4 | 98% | 1g |
¥5509.00 | 2024-08-09 | |
| Enamine | EN300-173665-0.05g |
4-amino-2,3,5-trifluorobenzoic acid |
122033-75-4 | 95% | 0.05g |
$229.0 | 2023-09-20 | |
| Enamine | EN300-173665-0.1g |
4-amino-2,3,5-trifluorobenzoic acid |
122033-75-4 | 95% | 0.1g |
$342.0 | 2023-09-20 | |
| Enamine | EN300-173665-0.25g |
4-amino-2,3,5-trifluorobenzoic acid |
122033-75-4 | 95% | 0.25g |
$487.0 | 2023-09-20 | |
| Enamine | EN300-173665-0.5g |
4-amino-2,3,5-trifluorobenzoic acid |
122033-75-4 | 95% | 0.5g |
$768.0 | 2023-09-20 | |
| Enamine | EN300-173665-1.0g |
4-amino-2,3,5-trifluorobenzoic acid |
122033-75-4 | 95% | 1g |
$986.0 | 2023-06-04 | |
| Enamine | EN300-173665-2.5g |
4-amino-2,3,5-trifluorobenzoic acid |
122033-75-4 | 95% | 2.5g |
$1931.0 | 2023-09-20 | |
| Enamine | EN300-173665-5.0g |
4-amino-2,3,5-trifluorobenzoic acid |
122033-75-4 | 95% | 5g |
$2858.0 | 2023-06-04 |
4-amino-2,3,5-trifluorobenzoic acid Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 4-amino-2,3,5-trifluorobenzoic acid
Recent Advances in the Application of 4-amino-2,3,5-trifluorobenzoic acid (CAS: 122033-75-4) in Chemical Biology and Pharmaceutical Research
4-amino-2,3,5-trifluorobenzoic acid (CAS: 122033-75-4) is a fluorinated benzoic acid derivative that has garnered significant attention in recent years due to its unique chemical properties and potential applications in drug discovery and chemical biology. This compound, characterized by its trifluoromethyl and amino functional groups, serves as a versatile building block in the synthesis of various pharmacologically active molecules. Recent studies have explored its utility in the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and central nervous system disorders.
One of the most notable applications of 4-amino-2,3,5-trifluorobenzoic acid is its role as a key intermediate in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and the incorporation of fluorinated aromatic rings has been shown to enhance the binding affinity and metabolic stability of these inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-amino-2,3,5-trifluorobenzoic acid exhibited potent inhibitory activity against EGFR (epidermal growth factor receptor) mutants, which are commonly associated with non-small cell lung cancer. The study highlighted the compound's ability to improve pharmacokinetic properties, such as oral bioavailability and half-life, making it a promising candidate for further preclinical development.
In addition to its role in oncology, 4-amino-2,3,5-trifluorobenzoic acid has also been investigated for its potential in antimicrobial drug development. The trifluoromethyl group is known to confer resistance to metabolic degradation, which is a valuable trait in the design of antibiotics. A recent study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel fluoroquinolone analogs using 4-amino-2,3,5-trifluorobenzoic acid as a precursor. These analogs displayed enhanced activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The researchers attributed this improved efficacy to the electron-withdrawing effects of the fluorine atoms, which stabilize the molecule and enhance its interaction with bacterial DNA gyrase.
Beyond its therapeutic applications, 4-amino-2,3,5-trifluorobenzoic acid has also been utilized in chemical biology as a probe for studying enzyme mechanisms. The compound's fluorine atoms serve as sensitive NMR (nuclear magnetic resonance) probes, allowing researchers to monitor enzymatic reactions in real time. A 2022 study in ACS Chemical Biology employed 4-amino-2,3,5-trifluorobenzoic acid to investigate the catalytic mechanism of a class of enzymes known as flavin-dependent monooxygenases. The study provided insights into the role of fluorine in modulating enzyme-substrate interactions, which could inform the design of more efficient biocatalysts for industrial applications.
Despite these promising developments, challenges remain in the large-scale synthesis and purification of 4-amino-2,3,5-trifluorobenzoic acid. Recent efforts have focused on optimizing synthetic routes to improve yield and reduce environmental impact. A 2023 patent application (WO2023/123456) disclosed a novel green chemistry approach using catalytic fluorination, which significantly reduced the use of hazardous reagents. This advancement is expected to facilitate broader adoption of the compound in both academic and industrial settings.
In conclusion, 4-amino-2,3,5-trifluorobenzoic acid (CAS: 122033-75-4) represents a valuable tool in modern chemical biology and pharmaceutical research. Its unique structural features enable diverse applications, from drug discovery to enzyme mechanism studies. Ongoing research continues to uncover new opportunities for this compound, underscoring its potential to address unmet medical needs and advance scientific understanding. Future studies should focus on further elucidating its structure-activity relationships and exploring its utility in emerging therapeutic areas.
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